rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis
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Overview
Description
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis is a chiral amine compound with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base to form the methoxymethyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(hydroxymethyl)-2-methylcyclopentan-1-amine, cis
- rac-(1R,2R)-2-(ethoxymethyl)-2-methylcyclopentan-1-amine, cis
- rac-(1R,2R)-2-(methoxymethyl)-2-ethylcyclopentan-1-amine, cis
Uniqueness
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine, cis is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2763584-70-7 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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